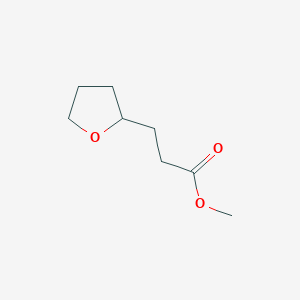

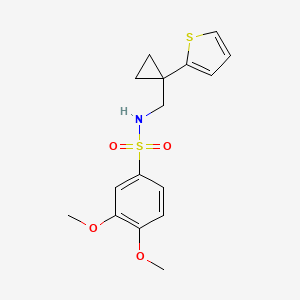

Methyl 3-(oxolan-2-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(oxolan-2-yl)propanoate, also known as methyl 2-oxopropanoate, is an organic compound that is used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of 87-88°C and a molecular weight of 118.14 g/mol. It is a versatile compound that can be used as a reactant in organic synthesis, an intermediate in the production of pharmaceuticals, and as a reagent in biochemical and physiological studies.

科学的研究の応用

Intramolecular Cyclization and Oxetane Formation

Methyl 3-(oxolan-2-yl)propanoate has been investigated for its potential in intramolecular cyclization processes. One study demonstrated its ability to undergo base-induced cyclization in aqueous dimethyl sulfoxide to yield oxetanes as the main products, showcasing its utility in synthesizing cyclic compounds with potential applications in materials science and pharmaceuticals (Murai, Ono, & Masamune, 1977).

Nanodrug Design for Cancer Therapy

Methyl 3-(oxolan-2-yl)propanoate's derivatives have been explored for nanodrug design, aiming to develop novel drug candidates for cancer therapy. Research into nanosize drug candidates synthesized from related compounds has shown promising cytotoxic effects against cancer cell lines, indicating potential applications in targeted cancer treatments (Budama-Kilinc et al., 2020).

Catalyst Design for Fragrance Synthesis

The compound has also played a crucial role in the design of solid catalysts for synthesizing molecules with specific scents, such as blossom orange scent, through acetalization reactions. This application underscores its importance in the flavor and fragrance industry, demonstrating how chemical synthesis can contribute to consumer products (Climent, Velty, & Corma, 2002).

Photocatalytic Degradation Studies

Environmental applications have also been explored, with studies on the photocatalytic degradation of alkanolamines, demonstrating the potential of related compounds for environmental cleanup and pollution control strategies (Lu, Chen, Mai, & Li, 2009).

Chemo-Enzymatic Synthesis

Research has highlighted the chemo-enzymatic synthesis of chiral epoxides from renewable resources, presenting an eco-friendly and efficient method for producing valuable precursors for chemical syntheses. Such advancements underscore the role of methyl 3-(oxolan-2-yl)propanoate and its derivatives in green chemistry and sustainable industrial practices (Peru et al., 2016).

特性

IUPAC Name |

methyl 3-(oxolan-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKTYFYIRDOBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(oxolan-2-yl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)

![(Z)-2-cyano-N-(4-methylphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924781.png)

![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)

![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)

![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)